![molecular formula C13H16FN3S B2583935 2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole CAS No. 2034284-35-8](/img/structure/B2583935.png)

2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used in the development of new analogs of bioactive heterocyclic compounds .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole”, is achieved through various synthetic pathways . These compounds are designed and synthesized through a multi-step procedure . Their structures are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .

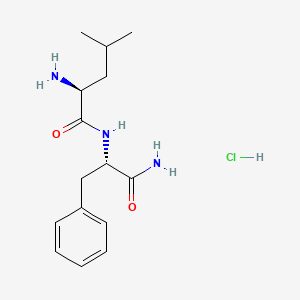

Molecular Structure Analysis

The molecular structure of “2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole” is characterized by the presence of a benzothiazole ring and a piperazine moiety . The benzothiazole ring can be employed as a bioactive scaffold or as a pharmacophore of bioactive molecules .

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of crystal structures. A research paper discusses the crystal structure of a saccharin derivative of this compound . The study provides insights into the compound’s structure, which can be useful for understanding its properties and potential applications.

Antimicrobial Agents

The compound has been used in the design and synthesis of new antimicrobial agents . Specifically, it has been combined with norfloxacin and thiazolidinedione to create hybrid molecules. These hybrids have shown promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains .

Anti-Biofilm Properties

The compound’s anti-biofilm properties have been explored in the development of new antimicrobial agents . Biofilms are a major concern in healthcare due to their resistance to antibiotics. The compound’s ability to prevent biofilm formation could make it a valuable tool in combating antibiotic-resistant infections.

DNA Gyrase Binding

The compound has been studied for its potential to bind to DNA gyrase . DNA gyrase is an enzyme that is essential for DNA replication in bacteria, making it a target for antibacterial drugs. The compound’s potential to bind to this enzyme could make it useful in the development of new antibacterial drugs .

Antibiotic Resistance

The compound has been studied for its potential to combat antibiotic resistance . The development of new drugs that can overcome antibiotic resistance is a major focus of current research. The compound’s potential in this area could make it a valuable tool in the fight against antibiotic-resistant bacteria .

Synthesis of Hybrid Molecules

The compound has been used in the synthesis of hybrid molecules . These hybrids combine the properties of multiple compounds to create new molecules with enhanced properties. This could open up new possibilities for the development of drugs and other chemical products .

Future Directions

The future directions for “2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole” could involve further exploration of its biological activities and potential applications in medicinal chemistry . More research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy.

properties

IUPAC Name |

2-[4-(2-fluoroethyl)piperazin-1-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3S/c14-5-6-16-7-9-17(10-8-16)13-15-11-3-1-2-4-12(11)18-13/h1-4H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPVYORXYJPRNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(tert-butyl)-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2583852.png)

![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2583854.png)

![1-[(2S,3As,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-2-chloropropan-1-one](/img/structure/B2583857.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2583859.png)

![4-{[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]methyl}benzenesulfonamide](/img/structure/B2583861.png)

![1-benzyl-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2583862.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2583866.png)

![6-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2583872.png)